molecular formula C12H8N2O2 B2391267 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 309734-72-3

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2391267
M. Wt: 212.208
InChI Key: AINKNWCODGPLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040711B2

Procedure details

Benzamide oxime (2.00 g, 14.7 mmol) and a 40% aqueous solution of benzyltrimethylammonium hydroxide (100 uL) were combined in 2-methyltetrahydrofuran (20 mL) and water (2 mL). The solution was warmed to 50° C. and 50% aqueous solution of sodium hydroxide (1.52 g, 19.1 mmol) and 2-furoyl chloride (2.00 g, 15.3 mmol) were added dropwise simultaneously over 10 min. The pot temperature rose to 74° C. The mixture was stirred at 60° C. for 48 hours and the solids dissolved. The mixture was cooled to room temperature and poured into water (25 mL). The 2-methyltetrahydrofuran was removed at reduced pressure and solids formed in the aqueous solution. The solids were collected by vacuum filtration. 3-phenyl-5-(2-furanyl)-1,2,4-oxadiazole (2.33 g, 9.5 mmol) was obtained as a white solid. (64% yield).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.52 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[OH-].[Na+].[O:25]1[CH:29]=[CH:28][CH:27]=[C:26]1[C:30](Cl)=O>CC1CCCO1.O>[C:2]1([C:1]2[N:8]=[C:30]([C:26]3[O:25][CH:29]=[CH:28][CH:27]=3)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(N)=NO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CC1OCCC1
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 74° C
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The 2-methyltetrahydrofuran was removed at reduced pressure and solids
CUSTOM
Type
CUSTOM
Details
formed in the aqueous solution
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.